molecular formula C10H7LiN4O3 B15321814 Lithium(1+)3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)pyrazine-2-carboxylate

Lithium(1+)3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)pyrazine-2-carboxylate

Cat. No.: B15321814
M. Wt: 238.2 g/mol
InChI Key: OYIKQHXYRILFBU-UHFFFAOYSA-M
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Description

Lithium(1+) 3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)pyrazine-2-carboxylate is a complex organic compound that combines lithium with a pyrazine carboxylate structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lithium(1+) 3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)pyrazine-2-carboxylate typically involves the reaction of 3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)pyrazine-2-carboxylic acid with a lithium salt. The reaction is usually carried out in an organic solvent under controlled temperature and pH conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize yield and purity while minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

Lithium(1+) 3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)pyrazine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.

    Reduction: It can be reduced using appropriate reducing agents.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield higher oxidation state compounds, while reduction may produce lower oxidation state derivatives.

Scientific Research Applications

Lithium(1+) 3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)pyrazine-2-carboxylate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of advanced materials, including polymers and battery components.

Mechanism of Action

The mechanism of action of lithium(1+) 3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)pyrazine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by modulating enzyme activity, altering cellular signaling pathways, or interacting with nucleic acids. Detailed studies are required to fully elucidate its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    Lithium pyrazine-2-carboxylate: Similar in structure but lacks the pyridazinyl group.

    Lithium 3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)benzoate: Similar but with a benzoate group instead of a pyrazine carboxylate.

Uniqueness

Lithium(1+) 3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)pyrazine-2-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C10H7LiN4O3

Molecular Weight

238.2 g/mol

IUPAC Name

lithium;3-(1-methyl-6-oxopyridazin-3-yl)pyrazine-2-carboxylate

InChI

InChI=1S/C10H8N4O3.Li/c1-14-7(15)3-2-6(13-14)8-9(10(16)17)12-5-4-11-8;/h2-5H,1H3,(H,16,17);/q;+1/p-1

InChI Key

OYIKQHXYRILFBU-UHFFFAOYSA-M

Canonical SMILES

[Li+].CN1C(=O)C=CC(=N1)C2=NC=CN=C2C(=O)[O-]

Origin of Product

United States

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